molecular formula C14H21N B3048610 N-benzylcycloheptanamine CAS No. 17630-30-7

N-benzylcycloheptanamine

Cat. No.: B3048610
CAS No.: 17630-30-7
M. Wt: 203.32 g/mol
InChI Key: KARSJEQFQOBUHO-UHFFFAOYSA-N
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Description

N-benzylcycloheptanamine is an organic compound with the molecular formula C14H21N. It is a member of the amine family, characterized by the presence of a benzyl group attached to a cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylcycloheptanamine typically involves the reaction of cycloheptanone with benzylamine under reductive amination conditions. The process generally includes the following steps:

    Formation of the imine intermediate: Cycloheptanone reacts with benzylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzylcycloheptanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or the benzyl group.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylcycloheptanone, while reduction can produce various secondary amines .

Scientific Research Applications

N-benzylcycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzylcycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-benzylcyclohexylamine: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-benzylcyclopentylamine: Contains a cyclopentane ring.

    N-benzylcyclooctylamine: Features a cyclooctane ring.

Uniqueness

N-benzylcycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzylcycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSJEQFQOBUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405955
Record name N-benzylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-30-7
Record name N-benzylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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